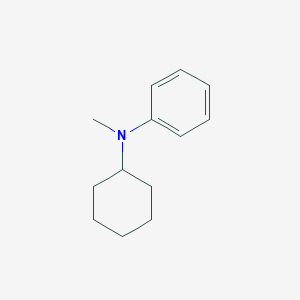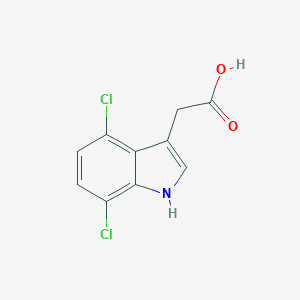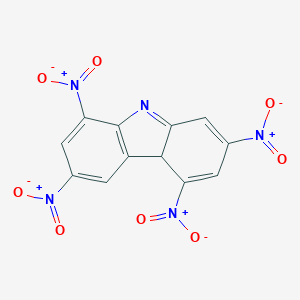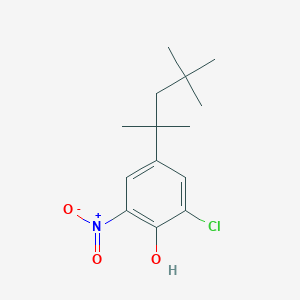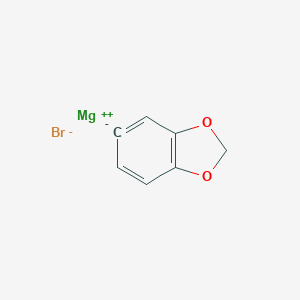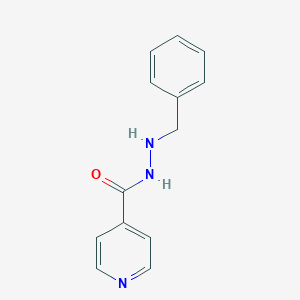
N'-benzylpyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzylpyridine-4-carbohydrazide (BPH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPH is a hydrazide derivative of pyridine and has been studied extensively for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of N'-benzylpyridine-4-carbohydrazide is not fully understood, but it is believed to act through multiple pathways. N'-benzylpyridine-4-carbohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. N'-benzylpyridine-4-carbohydrazide has been found to inhibit the activity of bacterial enzymes, leading to cell death.
Biochemische Und Physiologische Effekte
N'-benzylpyridine-4-carbohydrazide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. N'-benzylpyridine-4-carbohydrazide also exhibits neuroprotective effects and has been found to protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'-benzylpyridine-4-carbohydrazide has several advantages as a research tool. It is relatively easy to synthesize and is readily available. N'-benzylpyridine-4-carbohydrazide has been found to exhibit significant biological activity at low concentrations, making it an ideal candidate for drug discovery studies. However, N'-benzylpyridine-4-carbohydrazide also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store for long periods. N'-benzylpyridine-4-carbohydrazide also has limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-benzylpyridine-4-carbohydrazide. One potential area of research is the development of N'-benzylpyridine-4-carbohydrazide-based drugs for the treatment of cancer and bacterial infections. Another area of research is the investigation of the neuroprotective effects of N'-benzylpyridine-4-carbohydrazide in animal models of neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of N'-benzylpyridine-4-carbohydrazide and its potential side effects.
Synthesemethoden
The synthesis of N'-benzylpyridine-4-carbohydrazide can be achieved through several methods, including the reaction of pyridine-4-carboxylic acid with benzyl hydrazine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction yields N-benzylpyridine-4-carboxylic acid hydrazide, which can be further reduced to N'-benzylpyridine-4-carbohydrazide using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N'-benzylpyridine-4-carbohydrazide has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit significant antitumor, antibacterial, antifungal, and antiviral activities. N'-benzylpyridine-4-carbohydrazide has been found to be effective against various cancer cell lines, including breast, colon, lung, and prostate cancer. It has also shown potential as an antibacterial agent against gram-positive and gram-negative bacteria.
Eigenschaften
CAS-Nummer |
16827-11-5 |
|---|---|
Produktname |
N'-benzylpyridine-4-carbohydrazide |
Molekularformel |
C13H13N3O |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
N'-benzylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H13N3O/c17-13(12-6-8-14-9-7-12)16-15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) |
InChI-Schlüssel |
QFSUCTHCSKPAGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2 |
Synonyme |
4-Pyridinecarboxylicacid,2-(phenylmethyl)hydrazide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



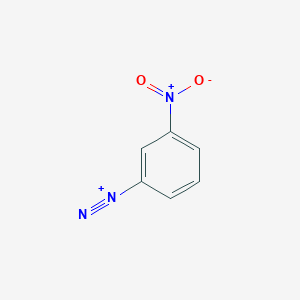
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
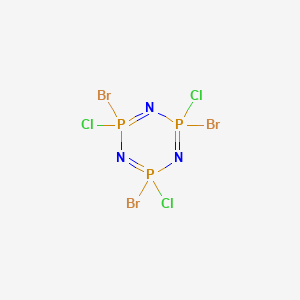

![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)


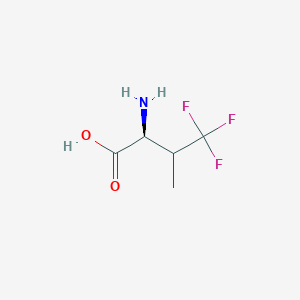
![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)
